N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)pentanamide
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Overview
Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)pentanamide: is a chemical compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Similar compounds such as pentamidine, an antimicrobial medication, are known to treat conditions like african trypanosomiasis, leishmaniasis, balamuthia infections, babesiosis, and to prevent and treat pneumocystis pneumonia (pcp) in people with poor immune function .
Mode of Action
It’s worth noting that pentamidine, a structurally related compound, is believed to work by decreasing the production of dna, rna, and protein .
Biochemical Pathways
Similar compounds like pentamidine are known to affect various biochemical pathways related to the conditions they treat .
Pharmacokinetics
Therapeutic peptides usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives .
Result of Action
Similar compounds like pentamidine are known to have significant effects on the conditions they treat .
Action Environment
It’s worth noting that the action of similar compounds can be influenced by various factors, including the presence of other drugs, the patient’s health status, and specific characteristics of the disease being treated .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)pentanamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5-(ethylthio)-1,3,4-thiadiazole-2-amine with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)pentanamide is used as a building block in the synthesis of more complex molecules
Biology and Medicine: Thiadiazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties. They are studied for their potential use as therapeutic agents in treating various diseases.
Industry: In the industrial sector, thiadiazole derivatives are used as corrosion inhibitors, agrochemicals, and in the development of new materials with specific properties.
Comparison with Similar Compounds
- **5-(methylthio)-1,3,4-thiadiazol-2-yl)pentanamide
- **5-(propylthio)-1,3,4-thiadiazol-2-yl)pentanamide
- **5-(butylthio)-1,3,4-thiadiazol-2-yl)pentanamide
Uniqueness: N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)pentanamide is unique due to the presence of the ethylthio group, which can influence its chemical reactivity and biological activity. The length and nature of the alkyl chain attached to the thiadiazole ring can significantly impact the compound’s properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS2/c1-3-5-6-7(13)10-8-11-12-9(15-8)14-4-2/h3-6H2,1-2H3,(H,10,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWDZYTUHIPKST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)SCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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